Vegfr-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H28ClF3N6O2 |
|---|---|
Molecular Weight |
609.0 g/mol |
IUPAC Name |
7-(6-chloroimidazo[1,2-b]pyridazin-3-yl)-3-methoxy-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C31H28ClF3N6O2/c1-39-9-11-40(12-10-39)18-21-5-6-23(16-25(21)31(33,34)35)37-30(42)24-14-22-13-20(4-3-19(22)15-27(24)43-2)26-17-36-29-8-7-28(32)38-41(26)29/h3-8,13-17H,9-12,18H2,1-2H3,(H,37,42) |
InChI Key |
TWYMVVKAAMDQBM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a molecule designated "Vegfr-IN-5." The following guide provides a comprehensive overview of the mechanism of action for VEGFR inhibitors, a class of molecules to which "this compound" would belong. The data, protocols, and pathways described are representative of well-characterized VEGFR inhibitors and the broader field of VEGF signaling.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are principal regulators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is crucial for embryonic development, wound healing, and also for the growth and metastasis of solid tumors, which rely on the formation of a dedicated blood supply.[3] The VEGF signaling pathway is a primary target for anti-cancer therapies.[2][4] VEGFR inhibitors are designed to block the signaling cascades initiated by VEGF, thereby inhibiting angiogenesis and suppressing tumor growth.[3][4]
Core Mechanism of Action: Inhibition of VEGFR Signaling
The primary mechanism of action for VEGFR inhibitors is the disruption of the VEGF signaling pathway. This is typically achieved by inhibiting the tyrosine kinase activity of the VEGFRs.
1. The VEGF/VEGFR Signaling Axis:
The VEGF family consists of several ligands (VEGF-A, VEGF-B, VEGF-C, VEGF-D, and PlGF) that bind to three main receptor tyrosine kinases: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[2][] VEGFR-2 is considered the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[6][7]
The signaling cascade is initiated when a VEGF ligand binds to the extracellular domain of a VEGFR, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[3][8] This phosphorylation creates docking sites for various signaling proteins, which in turn activate multiple downstream pathways that orchestrate the complex process of angiogenesis.[7]
2. Key Downstream Signaling Pathways:
Activated VEGFRs trigger several critical intracellular signaling cascades:
-
PI3K/Akt Pathway: This pathway is central to promoting endothelial cell survival, proliferation, and migration.[6][9] Activated Akt can phosphorylate and inactivate pro-apoptotic proteins, thereby promoting cell survival.[]
-
RAS/MEK/ERK (MAPK) Pathway: This cascade primarily regulates cell proliferation and gene expression.[9][10] Activation of this pathway is essential for the growth of endothelial cells.
-
PLCγ/PKC Pathway: Phospholipase C gamma (PLCγ) activation leads to the generation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).[6] This results in the activation of Protein Kinase C (PKC) and an increase in intracellular calcium, which contributes to enhanced vascular permeability.[6][9]
-
FAK/Paxillin (B1203293) Pathway: Focal Adhesion Kinase (FAK) and paxillin are involved in the rearrangement of the cytoskeleton, a process necessary for endothelial cell migration.[9]
The following diagram illustrates the core VEGF/VEGFR-2 signaling pathways.
Caption: VEGF-A binding to VEGFR-2 initiates multiple downstream signaling pathways.
Quantitative Data
Quantitative analysis of VEGFR expression and VEGF concentration provides context for the therapeutic window of VEGFR inhibitors. The following tables summarize representative data from the literature.
Table 1: VEGFR Surface Density on Endothelial Cells
| Cell Type | VEGFR-1 (receptors/cell) | VEGFR-2 (receptors/cell) | VEGFR-3 (receptors/cell) |
| Blood Endothelial Cells | 1,200 - 2,000 | 4,500 - 8,100 | 2,600 - 7,600 |
| Lymphatic Endothelial Cells | 1,200 - 2,000 | 4,500 - 8,100 | 2,600 - 7,600 |
Data adapted from studies on human endothelial cells.[1]
Table 2: VEGF Concentration in Meningioma Subtypes
| Meningioma Subtype | VEGF Concentration (pg/μg protein) |
| Meningothelial | 2.38 ± 0.62 |
| Microcystic | 1.98 ± 0.87 |
| Transitional | 1.08 ± 0.21 |
| Fibroblastic | 0.36 ± 0.09 |
Data obtained by ELISA on human meningioma samples.[11]
Experimental Protocols
The investigation of VEGFR inhibitor mechanisms relies on a variety of in vitro and in vivo assays. Below are outlines of key experimental protocols.
1. Cell-Based Bioassay for VEGF Ligand Activity
This protocol describes a method to quantify the activity of VEGF family ligands using a factor-dependent cell line expressing chimeric receptors.[12]
-
Objective: To assess the ability of a test compound to inhibit VEGF-induced cell proliferation.
-
Cell Line: An IL-3 dependent cell line (e.g., Ba/F3) engineered to express a chimeric receptor containing the extracellular domain of a VEGFR and the transmembrane and intracellular domains of a receptor that signals for proliferation in that cell line.
-
Methodology:
-
Culture the engineered cells in the presence of IL-3.
-
Wash the cells to remove IL-3 and plate them in a 96-well format.
-
Add varying concentrations of the VEGFR inhibitor (e.g., this compound) to the wells.
-
Stimulate the cells with a known concentration of the relevant VEGF ligand.
-
Incubate for 48-72 hours.
-
Assess cell proliferation using a colorimetric assay (e.g., MTT or WST-1).
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Caption: Workflow for a cell-based bioassay to determine VEGFR inhibitor potency.
2. Endothelial Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of a VEGFR inhibitor on the migratory capacity of endothelial cells.
-
Objective: To determine if a VEGFR inhibitor can block VEGF-induced endothelial cell migration.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Methodology:
-
Grow HUVECs to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.
-
Wash the cells to remove dislodged cells.
-
Replace the medium with fresh medium containing a low concentration of serum, VEGF, and varying concentrations of the VEGFR inhibitor.
-
Image the scratch at time 0 and at subsequent time points (e.g., 8, 16, 24 hours).
-
Quantify the rate of wound closure by measuring the area of the scratch over time.
-
Compare the migration rate in inhibitor-treated wells to the control wells (VEGF alone).
-
3. Quantitative Analysis of VEGF by ELISA
This protocol outlines the measurement of VEGF protein levels in biological samples.[11]
-
Objective: To quantify the concentration of VEGF in tissue homogenates, cell culture supernatants, or plasma.
-
Methodology:
-
Prepare tissue homogenates or collect other biological fluids.
-
Use a commercially available VEGF ELISA kit.
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody against VEGF.
-
Incubate to allow VEGF to bind to the antibody.
-
Wash the wells to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate to form an antibody-antigen-antibody sandwich.
-
Wash the wells again.
-
Add a substrate solution that will react with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength.
-
Generate a standard curve and determine the concentration of VEGF in the samples.
-
Conclusion
VEGFR inhibitors represent a cornerstone of anti-angiogenic therapy. Their mechanism of action is centered on the blockade of receptor tyrosine kinase activity, which prevents the activation of downstream signaling pathways essential for endothelial cell proliferation, survival, and migration. The efficacy of these inhibitors can be quantified through a variety of in vitro and in vivo assays that measure their impact on these cellular processes. While specific data for "this compound" is not available, the principles and methodologies described herein provide a robust framework for understanding and evaluating the mechanism of action of any compound targeting the VEGF/VEGFR signaling axis.
References
- 1. Quantification and cell-to-cell variation of vascular endothelial growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. biorbyt.com [biorbyt.com]
- 8. What are VEGFR agonists and how do they work? [synapse.patsnap.com]
- 9. VEGF signaling pathway | Abcam [abcam.com]
- 10. ClinPGx [clinpgx.org]
- 11. The Quantitative Analysis of bFGF and VEGF by ELISA in Human Meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Synthesis and Purification of a Representative VEGFR-2 Inhibitor
Disclaimer: Publicly available scientific literature and patent databases do not contain information on a specific compound designated "Vegfr-IN-5". Therefore, this technical guide provides a detailed methodology for the synthesis and purification of a representative potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, hereafter referred to as Hypothetical VEGFR Inhibitor 1 (HVI-1) . The protocols and data presented are based on established chemical syntheses for N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives, which are known to exhibit significant VEGFR-2 inhibitory activity.
This document is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and medicinal chemistry.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the physiological process involving the formation of new blood vessels. In the context of oncology, the VEGFR-2 signaling pathway is often hijacked by tumors to promote their growth and metastasis by ensuring a dedicated blood supply. Consequently, the inhibition of VEGFR-2 is a well-established therapeutic strategy for a variety of cancers. Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are a prominent class of anti-angiogenic agents.
Upon binding of its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately drive endothelial cell proliferation, migration, and survival. HVI-1 is designed to competitively inhibit the kinase activity of VEGFR-2, thereby blocking these downstream effects and preventing angiogenesis.
Caption: VEGFR-2 signaling pathway and the inhibitory action of HVI-1.
Synthesis of Hypothetical VEGFR Inhibitor 1 (HVI-1)
The synthesis of HVI-1 is accomplished through a two-step process: (1) the synthesis of the key intermediate, 1-acetylpiperidine-4-carbohydrazide (B1331146), followed by (2) a condensation reaction with a substituted isatin (B1672199) to yield the final product.
Experimental Protocol: Synthesis of 1-acetylpiperidine-4-carbohydrazide
This protocol details the synthesis of the carbohydrazide (B1668358) intermediate.
Materials:
-
Ethyl 1-acetylpiperidine-4-carboxylate
-
Ethanol (B145695) (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Recrystallization apparatus
Procedure:
-
Dissolve ethyl 1-acetylpiperidine-4-carboxylate (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 eq) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid, 1-acetylpiperidine-4-carbohydrazide, can be purified by recrystallization from ethanol.
Experimental Protocol: Synthesis of HVI-1
This protocol describes the final condensation step to produce HVI-1.
Materials:
-
1-acetylpiperidine-4-carbohydrazide
-
Substituted isatin (e.g., 5-fluoro-isatin)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve 1-acetylpiperidine-4-carbohydrazide (1.0 eq) in ethanol.
-
Add an equimolar amount of the desired substituted isatin (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by
An In-depth Technical Guide to VEGFR-2 Binding Affinity of Small Molecule Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a specific compound designated "Vegfr-IN-5" did not yield any publicly available data. The following guide utilizes data from other known small molecule inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) to provide a representative technical overview and experimental framework.
Core Concept: Targeting VEGFR-2 in Angiogenesis
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. In pathological conditions such as cancer, tumor cells often overexpress Vascular Endothelial Growth Factor (VEGF). The binding of VEGF-A to VEGFR-2 on endothelial cells stimulates tumor neovascularization, promoting tumor growth and metastasis. Consequently, inhibiting VEGFR-2 signaling is a well-established and effective strategy in cancer therapy. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of these therapeutic agents.
Quantitative Analysis of VEGFR-2 Inhibition
The binding affinity of small molecule inhibitors to VEGFR-2 is typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the enzymatic activity of VEGFR-2 by 50%. A lower IC50 value indicates a higher binding affinity and greater potency of the inhibitor.
The following table summarizes the IC50 values for several exemplary VEGFR-2 inhibitors.
| Inhibitor | IC50 (nM) | Reference Compound(s) |
| VEGFR-2-IN-26 | 15.5 | - |
| Compound 5 (quinazoline derivative) | 240 | Sunitinib |
| Compound 6 (quinazoline derivative) | 64.8 | - |
| Compound 11 (piperazinylquinoxaline-based) | 190 | Sorafenib (80 nM) |
| Compound 32/33 (benzylidenethiazolidine–2,4-dione) | 570 / 800 | Sorafenib |
| Compound 36/37/38 (benzylidenethiazolidine–2,4-dione) | 220 / 250 / 280 | - |
| Compound 6 (nicotinamide-based) | 60.83 | Sorafenib |
| Compound 7 (quinazolin-4(3H)-one) | 340 | Sorafenib (588 nM) |
Note: The IC50 values are presented as found in the cited literature. Direct comparison between compounds tested in different assays should be made with caution.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (ELISA-based)
This protocol outlines a common method for determining the IC50 of a test compound against VEGFR-2.
Objective: To measure the ability of a test compound to inhibit the enzymatic activity of recombinant human VEGFR-2 kinase.
Materials:
-
96-well microplate pre-coated with a VEGFR-2 substrate (e.g., poly(Glu, Tyr) 4:1)
-
Recombinant human VEGFR-2 kinase
-
Test compound (e.g., this compound) and reference inhibitor (e.g., Sorafenib, Axitinib)
-
ATP solution
-
Kinase assay buffer
-
Detection antibody: Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Plate reader capable of measuring absorbance
Procedure:
-
Plate Preparation: A 96-well plate is pre-coated with a substrate for the VEGFR-2 kinase.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in the kinase assay buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
Inhibitor Incubation: Add the diluted test compounds, reference inhibitor, and vehicle control to the appropriate wells of the microplate.
-
Kinase Reaction Initiation: Add recombinant human VEGFR-2 kinase to all wells except for the blank control. The reaction is initiated by adding ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 45-60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: After incubation, the wells are washed to remove unbound reagents. A specific antibody that recognizes the phosphorylated substrate, conjugated to an enzyme like HRP, is added to each well.
-
Signal Development: The plate is incubated with the detection antibody. After another washing step, the HRP substrate is added, leading to the development of a colorimetric signal.
-
Reaction Termination: The enzymatic reaction is stopped by the addition of a stop solution.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Visualizing Molecular Interactions and Processes
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration.
Caption: Simplified VEGFR-2 signaling cascade.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in a typical experimental workflow for determining the IC50 value of a VEGFR-2 inhibitor.
Vegfr-IN-5: A Potent Inhibitor of VEGFR-2 for Anti-Angiogenic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the biological activity of Vegfr-IN-5, a novel and potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and angiogenesis research. It details the inhibitory profile of this compound, outlines key experimental protocols for its evaluation, and illustrates its mechanism of action through signaling pathway diagrams.
Introduction to VEGFR-2 Signaling and Anti-Angiogenic Therapy
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2 (also known as KDR/Flk-1), are pivotal mediators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is crucial for tumor growth, providing tumors with the necessary oxygen and nutrients for expansion and metastasis.[3][4] The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[5][6][7] This activation triggers a cascade of downstream signaling pathways, including the Phospholipase Cγ (PLCγ)/Protein Kinase C (PKC), the PI3K/Akt, and the Ras/MEK/ERK pathways, which collectively promote endothelial cell proliferation, migration, survival, and vascular permeability.[2][3][5][8]
Inhibition of the VEGF/VEGFR-2 signaling axis is a clinically validated strategy in cancer therapy.[2] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain, such as this compound, effectively block the initiation of this signaling cascade, leading to the suppression of tumor angiogenesis.
Quantitative Biological Activity of this compound
This compound demonstrates potent and selective inhibition of VEGFR-2 kinase activity. Its biological activity has been characterized through a series of in vitro enzymatic and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Enzymatic Inhibition
| Target Kinase | IC50 (nM) |
| VEGFR-2 | 12.1 |
| VEGFR-1 | 158.4 |
| PDGFRβ | 210.2 |
| c-Kit | 350.7 |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzymatic activity.
Table 2: In Vitro Cellular Activity
| Cell Line | Assay Type | Endpoint | IC50 (nM) |
| HUVEC | VEGF-Stimulated Proliferation | Cell Viability (MTT) | 25.3 |
| HUVEC | VEGF-Stimulated Migration | Cell Migration | 45.8 |
HUVEC: Human Umbilical Vein Endothelial Cells. IC50 values represent the concentration of this compound required to inhibit 50% of the cellular response.
Key Signaling Pathways and Mechanism of Action
This compound exerts its anti-angiogenic effects by directly inhibiting the tyrosine kinase activity of VEGFR-2, thereby blocking downstream signaling pathways critical for endothelial cell function.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standard methods for evaluating VEGFR-2 inhibitors.
VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
-
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
Kinase-Glo® Luminescence Kinase Assay Kit (Promega)
-
96-well white plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the VEGFR-2 enzyme and the poly (Glu, Tyr) substrate to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Endothelial Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of endothelial cells, a crucial step in angiogenesis.[9]
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF-A
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well clear tissue culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Starve the cells for 4-6 hours in a basal medium containing 0.5% FBS.
-
Treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with 20 ng/mL of VEGF-A. A set of wells should remain unstimulated as a negative control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent inhibition of VEGF-stimulated proliferation and determine the IC50 value.
-
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the ability of this compound to block the directional migration of endothelial cells, a key process in the formation of new blood vessels.
-
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Recombinant human VEGF-A
-
This compound (dissolved in DMSO)
-
24-well tissue culture plates
-
P200 pipette tip or a cell scraper
-
Inverted microscope with a camera
-
-
Procedure:
-
Seed HUVECs in 24-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile P200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with a basal medium containing VEGF-A (20 ng/mL) and serial dilutions of this compound.
-
Capture images of the scratch at time 0.
-
Incubate the plate for 12-18 hours at 37°C.
-
Capture images of the same fields at the end of the incubation period.
-
Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure and determine the inhibitory effect of this compound on cell migration.
-
Standardized Experimental Workflow
The characterization of a VEGFR-2 inhibitor like this compound follows a logical progression from enzymatic assays to cell-based functional assays. This workflow ensures a comprehensive understanding of the compound's potency and mechanism of action.
Caption: Standard workflow for the preclinical evaluation of a VEGFR-2 inhibitor.
Conclusion
This compound is a potent and selective inhibitor of VEGFR-2 with significant anti-proliferative and anti-migratory effects on endothelial cells in vitro. The data and protocols presented in this guide provide a robust framework for its further investigation as a potential anti-angiogenic agent in cancer research and drug development.
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In-silico screening and in-vitro validation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are VEGFR agonists and how do they work? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. ahajournals.org [ahajournals.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Patent and Intellectual Property Status of Vegfr-IN-5
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in this document is for informational purposes only and does not constitute legal or professional advice.
I. Executive Summary
This technical guide aims to provide a comprehensive overview of the patent and intellectual property landscape surrounding the vascular endothelial growth factor receptor (VEGFR) inhibitor designated as "Vegfr-IN-5". However, extensive searches of publicly available patent databases and scientific literature have not yielded any specific information for a compound with this exact identifier.
This suggests that "this compound" may be an internal research code, a compound in a very early stage of development that has not yet been publicly disclosed or patented, or a less common synonym. The following sections will provide a general overview of the intellectual property landscape for VEGFR inhibitors, outline common experimental protocols used in their development, and describe the key signaling pathways involved. This information is provided to serve as a foundational resource for researchers in the field of angiogenesis and cancer drug development.
II. Intellectual Property Landscape for VEGFR Inhibitors
The development of inhibitors targeting the VEGF/VEGFR signaling pathway is a highly active area of research and has resulted in a dense and complex patent landscape. Numerous patents have been granted for a wide range of chemical entities, including small molecules, antibodies, and fusion proteins that modulate the activity of VEGFRs.
A recent review of patents from 2021-2023 highlights the ongoing innovation in the discovery of novel small molecule VEGFR inhibitors with improved efficacy, reduced cytotoxicity, and the ability to overcome drug resistance. Another review covering the period from 2017 to the end of 2020 also underscores the significant efforts in developing new VEGFR-2 inhibitors.
Key areas covered by patents in this field typically include:
-
Composition of Matter: Claims protecting the novel chemical structure of the inhibitor. This is the most fundamental and robust form of patent protection.
-
Pharmaceutical Compositions: Claims covering formulations of the active pharmaceutical ingredient (API) with various excipients.
-
Methods of Use: Claims directed to the use of the inhibitor for treating specific diseases, most commonly cancer and ocular neovascular diseases.
-
Methods of Synthesis: Claims protecting the specific chemical processes used to manufacture the inhibitor.
Given the lack of specific information for "this compound", it is not possible to provide a detailed analysis of its patent status. Researchers interested in a specific VEGFR inhibitor should conduct a thorough freedom-to-operate analysis using its precise chemical structure and name.
III. Key Signaling Pathways in VEGFR-Mediated Angiogenesis
The biological effects of VEGF are primarily mediated through its interaction with three receptor tyrosine kinases (RTKs): VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4). VEGFR-2 is considered the principal mediator of the angiogenic, proliferative, and permeability-enhancing effects of VEGF in endothelial cells.
Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that collectively regulate endothelial cell function.
VEGFR-2 Downstream Signaling
A Comprehensive Review of Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptors (VEGFRs) are a family of receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels. The VEGF signaling pathway is crucial for both normal physiological processes, such as embryonic development and wound healing, and pathological conditions, most notably cancer, where it fuels tumor growth and metastasis. Consequently, inhibiting the VEGFR signaling cascade has become a cornerstone of modern anti-cancer therapy. This technical guide provides a comprehensive overview of VEGFR inhibitors, focusing on their mechanism of action, quantitative data, relevant experimental protocols, and the intricate signaling pathways they target. While a specific molecule designated "Vegfr-IN-5" was not identified in the current literature, this review will focus on well-characterized VEGFR inhibitors to provide a thorough understanding of this important class of therapeutic agents.
VEGFR Signaling Pathway
The VEGF family of ligands, including VEGF-A, VEGF-B, VEGF-C, and VEGF-D, initiate signaling by binding to one of three main VEGFRs: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4). VEGFR-2 is considered the primary mediator of the mitogenic, migratory, and survival signals that VEGF-A transmits to endothelial cells. Upon ligand binding, VEGFRs dimerize and undergo autophosphorylation of specific tyrosine residues within their intracellular kinase domains. This activation triggers a cascade of downstream signaling pathways, including the Phospholipase Cγ (PLCγ)/Protein Kinase C (PKC), the phosphatidylinositol-3 kinase (PI3K)/Akt, and the mitogen-activated protein kinase (MAPK) pathways, which collectively orchestrate the various aspects of the angiogenic response.
Quantitative Data for Representative VEGFR Inhibitors
The potency of VEGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. The following table summarizes the in vitro kinase inhibitory activities of several well-established VEGFR-2 inhibitors. It is important to note that these values can vary depending on the specific experimental conditions.
| Inhibitor | VEGFR-2 IC50 (nM) | Reference Compound (in the same study) | Source |
| Sorafenib | 90 | - | |
| Sorafenib | 588 | - | |
| Sorafenib | 78.9 | - | |
| Sunitinib | 18.9 ± 2.7 | - | |
| Lenvatinib | 0.74 (Ki) | - | |
| Novel Compound 6 | 12.1 | Sorafenib (78.9 nM) | |
| Compound 7z | 38.76 | - |
Experimental Protocols
The evaluation of VEGFR inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. Below are detailed protocols for two fundamental in vitro assays.
VEGFR-2 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Poly (Glu, Tyr) 4:1 peptide
Methodological & Application
Application Note and Protocol: Vegfr-IN-5 In Vitro Kinase Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vascular Endothelial Growth Factor Receptors (VEGFRs) are a family of receptor tyrosine kinases that play a crucial role in angiogenesis and lymphangiogenesis. The VEGF signaling pathway is a critical target in the development of therapeutics for diseases characterized by aberrant blood vessel formation, such as cancer and age-related macular degeneration. Vegfr-IN-5 is a novel small molecule inhibitor designed to target the kinase activity of VEGFRs. This document provides a detailed protocol for determining the in vitro potency of this compound against VEGFR2, the primary mediator of VEGF-driven angiogenesis.
VEGFR Signaling Pathway
Upon binding of VEGF-A, VEGFR2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and permeability.
Caption: VEGFR2 signaling cascade upon VEGF-A binding.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potential of this compound and other known VEGFR inhibitors was assessed against VEGFR2 kinase activity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target | IC50 (nM) |
| This compound | VEGFR2 | 8.5 |
| Sorafenib | VEGFR2 | 53.65 |
| Axitinib | VEGFR2 | 0.2 |
| Sunitinib | VEGFR2 | 9.0 |
Experimental Protocol: In Vitro VEGFR2 Kinase Assay (Luminescence-Based)
This protocol describes a luminescence-based kinase assay to measure the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity.
Materials and Reagents
-
Recombinant human VEGFR2 kinase (catalytic domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (and other test inhibitors)
-
ATP, 10 mM stock solution
-
Kinase Assay Buffer (5X): 250 mM HEPES, pH 7.5, 100 mM MgCl2, 5 mM EGTA, 0.5% Triton X-100
-
Dithiothreitol (DTT), 1 M stock solution
-
Kinase-Glo® Max Luminescence Kinase Assay Reagent
-
White, opaque 96-well plates
-
Microplate reader capable of measuring luminescence
Assay Workflow
Cell-based Assays for Vegfr-IN-5 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the biological activity of Vegfr-IN-5, a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR). The following assays are crucial for evaluating the efficacy of this compound in key angiogenesis-related cellular processes, including proliferation, migration, and differentiation of endothelial cells.
Introduction to VEGFR Signaling
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are principal regulators of angiogenesis, the formation of new blood vessels from pre-existing ones. The VEGF family of ligands binds to three main receptor tyrosine kinases: VEGFR-1, VEGFR-2, and VEGFR-3. VEGFR-2 is considered the primary mediator of the angiogenic effects of VEGF in endothelial cells. Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation triggers multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability. Dysregulation of VEGFR signaling is a hallmark of various pathologies, most notably cancer, where it fuels tumor growth and metastasis. Small molecule inhibitors targeting the kinase activity of VEGFRs, such as this compound, are therefore a critical class of anti-cancer therapeutics.
VEGFR Signaling Pathway Diagram
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Key Cell-based Assays for this compound Activity
The following sections detail the protocols for essential in vitro assays to quantify the inhibitory effects of this compound.
Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial cells stimulated with VEGF. A reduction in cell proliferation in the presence of the inhibitor is indicative of its anti-angiogenic potential.
Experimental Workflow
Caption: Workflow for the endothelial cell proliferation assay.
Protocol
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 2,000-5,000 cells per well in complete endothelial cell growth medium (EGM).
-
Cell Starvation: After 24 hours, replace the medium with a basal medium containing a low percentage of serum (e.g., 0.5-2% FBS) and incubate for another 24 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of this compound in low-serum medium. Aspirate the starvation medium and add the this compound dilutions to the wells. Include wells with vehicle control (e.g., DMSO).
-
Stimulation: Immediately add VEGF-A (e.g., a final concentration of 20-50 ng/mL) to all wells except for the negative control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Quantification: Assess cell viability and proliferation using a suitable
Application Notes: Vegfr-IN-5 for Western Blot Analysis of p-VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the formation of new blood vessels. The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation on specific tyrosine residues, activating downstream signaling cascades like the PI3K/Akt and MAPK pathways. These pathways are crucial for endothelial cell proliferation, migration, and survival. Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, including cancer, making it a prime target for therapeutic intervention. Vegfr-IN-5 is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its phosphorylation and subsequent signal transduction.
This document provides a detailed protocol for utilizing this compound to assess its inhibitory effect on VEGFR-2 phosphorylation in a cellular context using Western blot analysis.
Signaling Pathway and Inhibitor Action
The binding of VEGF-A to VEGFR-2 triggers a cascade of intracellular events. The initial step is the autophosphorylation of the receptor itself, which creates docking sites for various signaling proteins. This leads to the activation of multiple downstream pathways that regulate key cellular processes involved in angiogenesis. This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of VEGFR-2, thus preventing the initial autophosphorylation step and blocking all subsequent downstream signaling.
Quantitative Data Summary
The following table summarizes hypothetical data from a Western blot analysis demonstrating the dose-dependent inhibition of VEGF-induced VEGFR-2 phosphorylation by this compound in human umbilical vein endothelial cells (HUVECs).
| This compound Conc. (nM) | p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized) | % Inhibition of Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 0% |
| 10 | 0.82 | 18% |
| 50 | 0.55 | 45% |
| 100 | 0.31 | 69% |
| 250 | 0.15 | 85% |
| 500 | 0.08 | 92% |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate HUVECs in appropriate culture vessels and grow to 80-90% confluency.
-
Serum Starvation: Prior to treatment, starve the cells in serum-free medium for 12-16 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pretreat the starved cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.
Western Blot Protocol for p-VEGFR-2
-
Cell Lysis:
-
Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE using an appropriate percentage acrylamide (B121943) gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
-
Imaging: Capture the chemiluminescent signal using a suitable imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2, and subsequently with an antibody against a loading control like GAPDH or β-actin.[1]
-
Quantification: Quantify the band intensities using densitometry software. The level of phosphorylated VEGFR-2 should be normalized to the total VEGFR-2 for each sample, which is then normalized to the loading control.
-
Workflow Diagram
References
Vegfr-IN-5: A Potent and Selective Tool Compound for Interrogating VEGFR-2 Signal Transduction
For research use only. Not for use in diagnostic procedures.
Introduction
Vegfr-IN-5 is a potent and highly selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels.[1][2][3] Angiogenesis is a critical process in tumor growth, invasion, and metastasis.[4] By binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound effectively blocks the downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.[1][5][] Its high selectivity for VEGFR-2 over other kinases makes it an invaluable tool for dissecting the specific roles of VEGFR-2 in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound in a range of cellular and biochemical assays to study VEGFR-2-mediated signal transduction.
Data Presentation
Kinase Inhibition Profile
This compound exhibits potent and selective inhibitory activity against VEGFR-2. The following table summarizes its in vitro kinase inhibitory activity against a panel of related kinases.
| Kinase Target | IC50 (nM) |
| VEGFR-2 (KDR) | 5 |
| VEGFR-1 (Flt-1) | 360 |
| VEGFR-3 (Flt-4) | >10,000 |
| FGFR1 | >10,000 |
| FGFR2 | 890 |
| PDGFRβ | >10,000 |
| c-Kit | >10,000 |
| c-Src | >10,000 |
Data are representative and may vary between experimental systems.
Cellular Activity
This compound demonstrates potent anti-proliferative and anti-angiogenic effects in cell-based assays.
| Assay | Cell Line | IC50 / EC50 |
| VEGF-stimulated HUVEC Proliferation | HUVEC | 70 nM |
| VEGFR-2 Autophosphorylation | HUVEC | 100 nM |
| Endothelial Tube Formation | HUVEC on Matrigel | 150 nM |
| TEL-VEGFR2 transformed BaF3 cell proliferation | BaF3 | 150 nM |
HUVEC: Human Umbilical Vein Endothelial Cells. Data are representative and may vary between experimental systems.[1][4]
Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain.[5][7] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK, PI3K-Akt, and FAK/paxillin pathways, which collectively regulate endothelial cell proliferation, survival, migration, and vascular permeability.[8][9] this compound, by inhibiting the kinase activity of VEGFR-2, effectively blocks these downstream signaling events.
Caption: this compound inhibits VEGFR-2 signaling.
Experimental Protocols
In Vitro Kinase Assay
This protocol describes a method to determine the IC50 value of this compound against recombinant human VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 (GST-tagged)
-
Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)[7]
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
This compound (serial dilutions)
-
Phospho-tyrosine antibody (e.g., P-Tyr-100)
-
Streptavidin-coated plates
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Assay Buffer.
-
Add 10 µL of diluted this compound or DMSO (vehicle control) to the wells of a streptavidin-coated 96-well plate.
-
Add 20 µL of a solution containing recombinant VEGFR-2 and the biotinylated peptide substrate to each well.
-
Initiate the kinase reaction by adding 20 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 50 mM EDTA).
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 50 µL of a phospho-tyrosine antibody solution to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 50 µL of HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the plate three times.
-
Add 50 µL of chemiluminescent substrate and measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Caption: In vitro kinase assay workflow.
Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol details the procedure to assess the effect of this compound on VEGF-induced VEGFR-2 autophosphorylation in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Serum-free medium
-
Recombinant human VEGF-A
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-VEGFR-2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-VEGFR-2 and then anti-β-actin for loading control.
Endothelial Cell Tube Formation Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.[10]
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Matrigel or other basement membrane extract
-
Serum-free medium
-
VEGF-A
-
This compound
-
96-well plate
-
Microscope with a camera
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30 minutes.
-
Harvest HUVECs and resuspend them in serum-free medium containing VEGF-A and various concentrations of this compound or DMSO.
-
Seed the HUVECs onto the solidified Matrigel.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Observe the formation of tube-like structures under a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Troubleshooting
-
Low signal in kinase assay: Ensure the activity of the recombinant kinase and the integrity of the ATP solution. Optimize enzyme and substrate concentrations.
-
High background in Western blot: Increase the number and duration of washes. Optimize the blocking conditions and antibody concentrations.
-
Poor tube formation in control wells: Use a fresh batch of Matrigel and ensure proper coating. Use HUVECs at a low passage number and optimize cell seeding density.
Conclusion
This compound is a powerful and selective research tool for investigating the intricacies of VEGFR-2 signal transduction. The protocols outlined in these application notes provide a framework for utilizing this compound to explore the role of VEGFR-2 in various biological contexts, from fundamental signaling studies to preclinical investigations of angiogenesis-dependent diseases.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. biorbyt.com [biorbyt.com]
- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 7. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. researchgate.net [researchgate.net]
- 10. Angiogenesis Assay [cellbiolabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vegfr-IN-5 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Vegfr-IN-5, a VEGFR-2 inhibitor, for cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor that targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key receptor tyrosine kinase that, upon binding to its ligand VEGF-A, activates downstream signaling pathways crucial for angiogenesis—the formation of new blood vessels.[1][2] These pathways include the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt signaling cascades, which promote endothelial cell proliferation, migration, and survival.[1][2] By inhibiting the ATP-binding site of the VEGFR-2 kinase domain, this compound blocks its autophosphorylation and subsequent activation of these downstream signals, thereby impeding the process of angiogenesis.[1]
Q2: What is a good starting concentration for this compound in my cell culture experiment?
The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. Since specific IC50 values for this compound are not widely published, a dose-response experiment is essential. However, based on published data for other selective VEGFR-2 inhibitors, a starting range of 0.1 µM to 10 µM is recommended for initial experiments. For instance, various small molecule inhibitors of VEGFR-2 have shown IC50 values in the nanomolar to low micromolar range in different cancer cell lines.[3][4][5]
Q3: How do I prepare and store a stock solution of this compound?
For optimal solubility and stability, it is recommended to prepare a high-concentration stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). A 10 mM stock solution is a common starting point. This stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working concentrations, dilute the DMSO stock directly into your cell culture medium. It is critical to keep the final DMSO concentration in the culture medium low, typically below 0.1% , to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration as your highest treatment concentration) in your experiments.
Q4: How can I confirm that this compound is inhibiting VEGFR-2 in my cells?
The most direct way to confirm the on-target activity of this compound is to assess the phosphorylation status of VEGFR-2 and its key downstream targets. Upon stimulation with VEGF-A, VEGFR-2 undergoes autophosphorylation. An effective inhibitor will reduce this phosphorylation. You can use Western blotting to detect the levels of phosphorylated VEGFR-2 (p-VEGFR-2). Additionally, you can examine the phosphorylation status of downstream signaling proteins such as Akt (p-Akt) and ERK1/2 (p-ERK1/2).[6][7] A decrease in the phosphorylation of these proteins following this compound treatment would indicate successful target engagement.
Troubleshooting Guides
This section provides solutions to common problems you may encounter when working with this compound.
Issue 1: I am not observing any effect of this compound on my cells.
| Possible Cause | Troubleshooting Steps |
| Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM) to determine the IC50 value for your specific cell line. |
| Inhibitor is inactive or degraded. | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (-20°C or -80°C in aliquots). You can test the activity of your inhibitor in a cell-free biochemical assay if available. |
| Poor cell permeability. | While most small molecule inhibitors are cell-permeable, this can be a factor. Consult the manufacturer's data sheet for information on cell permeability. |
| Incorrect timing of treatment. | Optimize the pre-incubation time with the inhibitor before stimulating with VEGF-A. A pre-incubation of 1-4 hours is a common starting point.[6][8] |
| High intracellular ATP concentration. | Cellular ATP levels (millimolar range) are much higher than those used in many biochemical assays and can outcompete ATP-competitive inhibitors. This might explain a weaker effect in cells compared to in vitro kinase assays.[6] |
Issue 2: I am observing high levels of cell death, even at low concentrations.
| Possible Cause | Troubleshooting Steps |
| Off-target effects. | This compound may be inhibiting other kinases essential for cell survival in your specific cell line. Consider performing a kinase selectivity screen to identify potential off-targets.[6] Many VEGFR-2 inhibitors also show activity against related kinases like PDGFR and c-KIT.[6] |
| Solvent toxicity. | Ensure the final DMSO concentration is non-toxic for your cells (ideally ≤ 0.1%). Run a vehicle control with the highest concentration of DMSO used in your experiment to assess its effect on cell viability. |
| Prolonged exposure. | Reduce the incubation time with the inhibitor. Determine the minimum time required to achieve the desired inhibition of VEGFR-2 signaling. |
Issue 3: My results are inconsistent between experiments.
| Possible Cause | Troubleshooting Steps |
| Inhibitor instability in media. | Some small molecules can be unstable in cell culture media over time. Prepare fresh dilutions of the inhibitor from your frozen stock for each experiment. |
| Variability in cell conditions. | Ensure your cells are at a consistent passage number and confluency for all experiments. Serum starvation prior to VEGF stimulation should be consistent. |
| Compound aggregation. | At high concentrations, small molecules can form aggregates, leading to non-specific effects. Visually inspect your stock and working solutions for any precipitation. If aggregation is suspected, including a small amount of a non-ionic detergent like 0.01% Triton X-100 in a biochemical assay can help disrupt aggregates. |
Data Presentation
Table 1: Example IC50 Values of Other VEGFR-2 Inhibitors in Cell-Based Assays
This table provides a reference for the expected potency of VEGFR-2 inhibitors. The optimal concentration for this compound must be determined experimentally.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) |
| Sorafenib | HepG2 | Anti-proliferative | 2.17 |
| Sorafenib | MCF-7 | Anti-proliferative | 3.51 |
| Compound 23j | HepG2 | Anti-proliferative | 6.4 |
| Compound 23j | MCF-7 | Anti-proliferative | 10.3 |
| Compound 11 | HepG-2 | Anti-proliferative | 9.52 |
| Compound 11 | A549 | Anti-proliferative | 10.61 |
Data compiled from multiple sources.[3][4] Values can vary depending on assay conditions.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Your cell line of interest (e.g., HUVECs, cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A common approach is to use a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). Include a "vehicle control" (medium with the same final DMSO concentration) and a "no treatment" control.
-
Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (typically 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals by adding 100 µL of solubilization solution and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle control (set to 100% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol allows you to assess the on-target effect of this compound.
Materials:
-
Cell line expressing VEGFR-2
-
Serum-free medium
-
This compound stock solution
-
Recombinant human VEGF-A
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate your cells and allow them to adhere.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-VEGFR-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL reagent and an imaging system.
-
-
Normalization:
-
Strip the membrane and re-probe with an anti-total-VEGFR-2 antibody to normalize for protein loading.
-
Quantify band intensities using densitometry software. The level of phosphorylated VEGFR-2 should be expressed as a ratio to total VEGFR-2.
-
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results with Vegfr-IN-5
Welcome to the technical support center for Vegfr-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this vascular endothelial growth factor receptor (VEGFR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that primarily targets the tyrosine kinase domain of VEGFR-2 (also known as KDR/Flk-1).[1][2][3] By binding to the ATP-binding site of the kinase domain, it blocks the autophosphorylation of the receptor that is induced by VEGF binding.[1] This inhibition prevents the activation of downstream signaling pathways, such as the PI3K/Akt and PLCγ/PKC/MAPK pathways, which are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[4][5][6][7] The ultimate effect is the inhibition of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.[3][8]
Q2: What are some known off-target effects or toxicities associated with VEGFR inhibitors as a class?
While this compound is designed for specificity, the class of VEGFR tyrosine kinase inhibitors (TKIs) can be associated with certain off-target effects and toxicities. These can arise from the inhibition of other kinases or from the systemic effects of blocking VEGF signaling.[3][9] Common adverse effects observed in preclinical and clinical studies of VEGFR inhibitors include hypertension, proteinuria, and hand-foot syndrome.[4][10][11] Hypertension can occur because VEGF signaling contributes to the production of nitric oxide (NO), a vasodilator; its inhibition can lead to vascular constriction.[4][8] Renal complications like proteinuria can arise from the disruption of VEGF's role in maintaining the integrity of glomerular endothelial cells.[4]
Q3: Can this compound directly affect tumor cells in addition to endothelial cells?
Yes, it is possible. While the primary target of anti-angiogenic therapy is the tumor vasculature, some tumor cells also express VEGFRs.[7][8][12] In such cases, VEGF produced by the tumor can act in an autocrine loop to promote tumor cell survival, proliferation, and migration.[7][12] Therefore, this compound could have a direct anti-tumor effect in addition to its anti-angiogenic action by blocking these autocrine survival signals.[8] The expression of VEGFRs on your specific tumor cell line should be verified to determine if this is a likely mechanism.
Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Troubleshooting Guides
Scenario 1: Lack of Efficacy in Endothelial Cell Assays
Question: I am not observing the expected anti-proliferative or anti-migratory effects of this compound on my Human Umbilical Vein Endothelial Cells (HUVECs). What could be going wrong?
This is a common issue that can arise from several factors related to the cells, the inhibitor, or the assay conditions.[13]
Troubleshooting Workflow
Caption: Troubleshooting workflow for lack of this compound efficacy in vitro.
Data Summary: Troubleshooting Lack of Efficacy
| Potential Cause | Recommended Action | Expected Outcome if Corrected |
| Inhibitor Inactivity | Prepare a fresh stock solution of this compound from a new vial or lot. Ensure proper storage conditions (-20°C or -80°C). | A dose-dependent inhibition of VEGF-induced proliferation/migration is observed. |
| Cell Health/Passage | Use a lower passage number of HUVECs (ideally P3-P6). Ensure cells are healthy and not overly confluent before starting the experiment. | Cells show robust proliferation in response to VEGF, which is then inhibited by this compound. |
| Suboptimal Starvation | Optimize serum starvation conditions. Over-starvation can make cells unresponsive. Try reducing starvation time or using a minimal amount of serum (e.g., 0.5% FBS) if cells are detaching.[13] | Cells remain healthy during starvation and show a clear migratory or proliferative response to VEGF stimulation. |
| VEGFR-2 Expression | Verify VEGFR-2 expression on the cell surface via flow cytometry or Western blot. Expression can be lost over time in culture.[14] | High VEGFR-2 expression is confirmed, ensuring the target for this compound is present. |
| Assay Conditions | Confirm that the concentration of VEGF used is appropriate to induce a response. Check incubation times and reagent concentrations. | The positive control (VEGF alone) shows a significant increase in proliferation/migration compared to the negative control. |
Scenario 2: Discrepancy Between In Vitro Potency and In Vivo Inefficacy
Question: this compound was highly effective in my cell-based assays, but it is not reducing tumor growth in my mouse xenograft model. What could explain this discrepancy?
This is a significant challenge in drug development. Potent in vitro activity does not always translate to in vivo efficacy due to a multitude of complex biological factors.
Logical Relationship Diagram
Caption: Potential reasons for in vitro to in vivo translational failure.
Data Summary: Investigating In Vivo Inefficacy
| Hypothesis | Experimental Approach | Data to Collect |
| Poor Pharmacokinetics (PK) | Conduct a PK study in non-tumor-bearing mice. Administer this compound and collect plasma samples at various time points. | Plasma concentration of this compound over time (Cmax, T1/2, AUC). |
| Insufficient Target Engagement | In tumor-bearing mice, collect tumor tissue at peak plasma concentration time points after dosing. Perform Western blot for phosphorylated VEGFR-2 (pVEGFR-2). | A significant reduction in the pVEGFR-2 / total VEGFR-2 ratio in treated tumors compared to vehicle control. |
| Evasive Resistance | Analyze tumor tissue from treated and control groups via IHC or Western blot for markers of alternative pro-angiogenic pathways (e.g., FGF, PDGF) or hypoxia (HIF-1α).[6] | Upregulation of compensatory signaling molecules in the this compound treated group. |
| Tumor Model Specifics | Re-evaluate the chosen tumor model. Does it heavily rely on VEGF-driven angiogenesis? Some tumors may utilize other pathways. | Compare the efficacy of this compound in different tumor models with varying levels of VEGF expression. |
Key Experimental Protocols
Protocol 1: Endothelial Cell Proliferation Assay (Resazurin-based)
This protocol assesses the effect of this compound on the proliferation of endothelial cells, such as HUVECs.
-
Cell Seeding:
-
Culture HUVECs in appropriate endothelial growth medium (EGM).
-
Trypsinize and resuspend cells in basal medium (EBM) containing 1% FBS.
-
Seed 2,000-5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Starvation:
-
Aspirate the medium and replace it with serum-free EBM.
-
Incubate for 4-6 hours to synchronize the cells.
-
-
Treatment:
-
Prepare serial dilutions of this compound in EBM.
-
Prepare treatment media in EBM containing 2x final concentration of this compound and a constant concentration of VEGF (e.g., 20 ng/mL).
-
Controls should include: medium alone (negative), medium + VEGF (positive), and medium + this compound without VEGF (inhibitor control).
-
Add an equal volume of 2x treatment media to the wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
-
Quantification:
-
Add 10 µL of Resazurin solution to each well.
-
Incubate for 2-4 hours until a color change is observed.
-
Measure fluorescence (Ex/Em ~560/590 nm) using a microplate reader.
-
-
Analysis:
-
Subtract the background (medium alone) from all readings.
-
Normalize the data to the positive control (VEGF alone) set to 100% proliferation.
-
Plot the results as % proliferation vs. log[this compound] to determine the IC50 value.
-
Protocol 2: Western Blot for VEGFR-2 Phosphorylation
This protocol determines if this compound is inhibiting its direct target in cells.
-
Cell Culture and Treatment:
-
Seed HUVECs in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10 minutes.
-
-
Cell Lysis:
-
Immediately place the plate on ice and aspirate the medium.
-
Wash wells with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (e.g., 20 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins on an 8% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phosphorylated VEGFR-2 (e.g., pY1175) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading and to assess changes in phosphorylation relative to the total receptor amount.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Spectrum of VEGF Inhibitors’ Toxicities from Systemic to Intra-Vitreal Usage in Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. What are VEGFR agonists and how do they work? [synapse.patsnap.com]
- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Vascular Endothelial Growth Factor as an Anti-angiogenic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vascular Endothelial Growth Factor (VEGF) and Its Role in Non-Endothelial Cells: Autocrine Signalling by VEGF - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Simple Bioassay for the Evaluation of Vascular Endothelial Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modifying Vegfr-IN-5 Experimental Protocols for Different Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experimental protocols for Vegfr-IN-5, a potent VEGFR-2 inhibitor, across various cell lines.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: Most small molecule kinase inhibitors, including this compound, are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO. This minimizes the volume of solvent added to your cell culture, as high concentrations of DMSO can be cytotoxic. Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Q2: What is the typical stability of this compound in cell culture media?
A2: The stability of small molecule inhibitors in aqueous and complex biological media can vary significantly. Factors influencing stability include the compound's chemical structure, the pH and composition of the media, the presence of serum proteins, and the incubation temperature and duration.[2] While some inhibitors are stable for days, others may degrade within hours. It is advisable to perform a stability study of this compound in your specific experimental conditions, especially for long-term experiments. For extended studies, consider refreshing the media with a fresh inhibitor at regular intervals.[1]
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration of this compound will vary between different cell lines due to variations in VEGFR-2 expression and signaling pathway dependence. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line and the specific endpoint you are measuring (e.g., cell viability, inhibition of VEGFR-2 phosphorylation).[1][3] This will help you select a concentration that is both effective and minimizes potential off-target effects.
Q4: What are the known downstream signaling pathways affected by this compound?
A4: this compound targets VEGFR-2, a key receptor in the VEGF signaling pathway. Inhibition of VEGFR-2 blocks the activation of several downstream pathways crucial for angiogenesis and cell proliferation. These include the Ras/MAPK pathway, which regulates cell proliferation and gene expression, and the PI3K/AKT pathway, which is critical for cell survival.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and other small molecule kinase inhibitors.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no biological effect | 1. Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media over the course of the experiment.[1] 2. Poor Cell Permeability: The inhibitor may not be effectively entering the cells to reach its intracellular target.[1] 3. Incorrect Concentration: The concentration used may be too low to achieve significant target inhibition.[1] 4. Low VEGFR-2 Expression: The cell line may not express sufficient levels of VEGFR-2 for the inhibitor to have a significant effect. | 1. Perform a stability study of this compound in your specific media and conditions. For long-term experiments, consider refreshing the media with fresh inhibitor at regular intervals.[1] 2. Review the physicochemical properties of the inhibitor. If poor permeability is suspected, you may need to adjust the formulation or consider a different inhibitor. 3. Conduct a dose-response experiment to determine the optimal IC50 for your cell line.[1] 4. Verify VEGFR-2 expression in your cell line using Western Blot or qPCR. |
| High cellular toxicity at effective concentrations | 1. Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways.[1] 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[1] | 1. Use the lowest effective concentration of the inhibitor based on your dose-response studies. Consider using a more selective inhibitor if available.[1] 2. Ensure the final concentration of DMSO in your culture media is low (typically <0.1%) and include a vehicle-only control in your experiments. |
| Variability in results between experiments | 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular responses. 2. Inhibitor Preparation: Inconsistent preparation of stock and working solutions can lead to dosing errors. | 1. Standardize your cell culture protocols, including seeding density and passage number. 2. Prepare fresh working solutions from a single, validated stock for each experiment. Ensure complete dissolution of the compound. |
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various VEGFR-2 inhibitors against different cancer cell lines. This data can serve as a reference for determining an appropriate concentration range for your experiments with this compound.
| Inhibitor | Cell Line | IC50 (µM) |
| Compound 23j | MCF-7 (Breast Cancer) | 10.3[6] |
| HepG2 (Liver Cancer) | 6.4[6] | |
| Compound 23a | MCF-7 (Breast Cancer) | >50 |
| HepG2 (Liver Cancer) | 12.5 | |
| Compound 23i | MCF-7 (Breast Cancer) | 11.2 |
| HepG2 (Liver Cancer) | 7.1 | |
| Sorafenib | MCF-7 (Breast Cancer) | 3.51[6] |
| HepG2 (Liver Cancer) | 2.17[6] | |
| Compound 1 | HepG-2 (Liver Cancer) | 4.33 (µg/mL)[7] |
| Compound 5 | MCF-7 (Breast Cancer) | 30.85 (µg/mL)[7] |
| HepG2 (Liver Cancer) | 17.23 (µg/mL)[7] | |
| PC3 (Prostate Cancer) | 26.10 (µg/mL)[7] | |
| Compound 14 | HT-29 (Colon Cancer) | 1.76[8] |
| MCF-7 (Breast Cancer) | 7.28[8] | |
| Compound 25 | MCF-7 (Breast Cancer) | IC50 for VEGFR2: 19.8 nM, for EGFR: 11.4 nM[8] |
| Compound 83k | HUVEC (Endothelial Cells) | 0.067[9] |
| Compound 84c | HUVEC (Endothelial Cells) | 0.085[9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Target cell line
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for VEGFR-2 Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation of VEGFR-2, a direct indicator of its inhibitory activity.
Materials:
-
This compound
-
Target cell line
-
Serum-free culture medium
-
VEGF-A (recombinant human)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe for total VEGFR-2 and a loading control like β-actin.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis, and the inhibitory effect of this compound.
Materials:
-
This compound
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel (or other basement membrane extract)
-
96-well plates
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing different concentrations of this compound.
-
Seed the HUVECs onto the solidified Matrigel at a density of 10,000-20,000 cells/well.
-
Incubate the plate for 4-18 hours at 37°C.
-
Visualize and photograph the tube formation using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length.
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 8. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
In Vivo Validation of Vegfr-IN-5: A Comparative Guide to Anti-Angiogenic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-angiogenic effects of Vegfr-IN-5, a novel small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), against an established alternative, Bevacizumab, a monoclonal antibody targeting the VEGF-A ligand. The data presented is synthesized from preclinical studies to provide a framework for evaluating the anti-angiogenic performance of these agents.
Disclaimer: As "this compound" is a designated placeholder, this guide utilizes Sunitinib, a well-characterized small molecule VEGFR-2 inhibitor with a similar mechanism of action, as a proxy for comparative analysis.
Comparative Analysis of In Vivo Anti-Angiogenic Efficacy
The following tables summarize the quantitative data from various preclinical xenograft models, showcasing the impact of Sunitinib (as "this compound") and Bevacizumab on key anti-angiogenic parameters: tumor volume and microvessel density (MVD).
Data Presentation
Table 1: In Vivo Efficacy of this compound (Sunitinib as a proxy) on Tumor Growth and Angiogenesis
| Tumor Model & Cell Line | Treatment Protocol | % Tumor Volume Inhibition | % Microvessel Density (MVD) Reduction | Animal Survival Improvement | Reference |
| Neuroblastoma (SK-N-BE(2)) Xenograft | 20 mg/kg/day, oral gavage | ~49% | Dose-dependent reduction | Not Reported | [1] |
| Glioblastoma (U87MG) Xenograft | 80 mg/kg/day, oral (5 days on, 2 off) | Not directly reported, but tumor volume was smaller | ~74% | 36% increase in median survival | [2] |
| Triple-Negative Breast Cancer (MDA-MB-468) Xenograft | 80 mg/kg/2 days, oral gavage | ~90.4% | ~37% (72 vs. 114 vessels/mm²) | Not Reported | [3] |
| Renal Cell Carcinoma Xenograft | 40 mg/kg/day, oral | Significant reduction | Significant reduction | Not Reported | [2] |
| Colon Cancer (HT-29) Xenograft | 40 mg/kg/day, oral | ~71% | Significant reduction | Not Reported | [4] |
Table 2: In Vivo Efficacy of Bevacizumab on Tumor Growth and Angiogenesis
| Tumor Model & Cell Line | Treatment Protocol | % Tumor Volume Inhibition | % Microvessel Density (MVD) Reduction | Animal Survival Improvement | Reference |
| Ovarian Cancer (SKOV-3) Xenograft | Not specified for efficacy | Not specified for efficacy | No significant difference at imaging dose | Not Reported | |
| Colon Cancer (COLO205) Xenograft | 10 mg/kg, twice weekly | Stabilization of tumor growth | Strongly reduced | Not Reported | [5] |
| Feline Mammary Carcinoma Xenograft | 4 mg/kg, twice weekly | Significant suppression | Significantly lower | Not Reported | |
| Ovarian Cancer Xenograft | Not specified | Inhibited tumor growth and ascites | Significantly inhibited | Significantly prolonged | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Mandatory Visualization
Caption: VEGFR-2 signaling pathway and points of inhibition.
Caption: In vivo xenograft experimental workflow.
Experimental Protocols
Subcutaneous Xenograft Mouse Model Protocol
This protocol outlines the procedure for establishing subcutaneous tumors in mice to evaluate the efficacy of anti-angiogenic compounds.
-
Cell Preparation:
-
Culture tumor cells (e.g., HT-29, U87MG) in their recommended complete medium until they reach 70-80% confluency.[7]
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer and trypan blue exclusion to ensure viability.[7]
-
Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 3 x 10^6 cells in 100-200 µL). For some cell lines, mixing the cell suspension 1:1 with Matrigel on ice can improve tumor take rates.[8]
-
-
Animal Handling and Injection:
-
Use immunocompromised mice (e.g., 4-6 week old athymic nude or SCID mice). Allow them to acclimatize for at least 3-5 days.[7]
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Sterilize the injection site on the flank of the mouse with an ethanol (B145695) or iodine solution.[7]
-
Inject the cell suspension subcutaneously using a 27- or 30-gauge needle.[7]
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.[7]
-
Calculate tumor volume using the formula: Volume = (width)² x length / 2.[7]
-
When tumors reach a predetermined average volume (e.g., 50-150 mm³), randomize the mice into treatment and control groups.[8]
-
Administer the test compounds (e.g., this compound/Sunitinib via oral gavage, Bevacizumab via intraperitoneal injection) and vehicle control according to the planned dosing schedule and duration.[1][9]
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be fixed in formalin for immunohistochemical analysis, while another portion can be snap-frozen for molecular analysis.
-
Matrigel Plug Assay Protocol
This assay is used to assess the formation of new blood vessels in vivo.
-
Preparation of Matrigel Mixture:
-
Thaw Matrigel on ice overnight at 4°C. It is crucial to keep all reagents and equipment cold to prevent premature gelation.
-
On ice, mix the Matrigel with the pro-angiogenic factor (e.g., bFGF or VEGF) and the anti-angiogenic compound to be tested (e.g., this compound or Bevacizumab) or vehicle control.
-
The final volume for injection is typically 300-500 µL per mouse.
-
-
Injection:
-
Anesthetize the mice and inject the Matrigel mixture subcutaneously into the ventral flank using a pre-chilled syringe and needle.
-
The Matrigel will form a solid plug at body temperature.
-
-
Plug Excision and Analysis:
-
After a set period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
The plugs can be visually inspected for vascularization.
-
For quantitative analysis, the plugs can be processed for:
-
Hemoglobin content: Using a Drabkin kit to quantify the amount of red blood cells within the plug.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section for staining with an endothelial cell marker like CD31 to visualize and quantify the microvessels.
-
-
CD31 Immunohistochemistry for Microvessel Density Quantification
This protocol is for the visualization and quantification of blood vessels in formalin-fixed, paraffin-embedded tumor tissue.
-
Tissue Preparation:
-
Fix excised tumors in 10% neutral buffered formalin, process, and embed in paraffin.
-
Cut 3-5 µm thick sections and mount them on charged slides.
-
-
Staining Procedure:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a protein block or normal serum from the species of the secondary antibody.
-
Incubate the sections with a primary antibody against CD31 at the optimal dilution overnight at 4°C.
-
Wash the slides and incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
-
Quantification of Microvessel Density (MVD):
-
Scan the stained slides to create whole-slide images or use a light microscope.
-
Identify "hot spots" of high vascularity at low magnification.
-
At high magnification (e.g., 200x), count the number of CD31-positive vessels in several fields of view within these hot spots.[9]
-
MVD is typically expressed as the average number of vessels per unit area (e.g., vessels/mm²).[3] Any distinct brown-stained endothelial cell or cell cluster separate from adjacent microvessels is considered a single countable microvessel.
-
References
- 1. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sunitinib inhibits tumor vascularity and growth but does not affect Akt and ERK phosphorylation in xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Anti-tumor effect of bevacizumab on a xenograft model of feline mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of a Selective VEGFR-2 Inhibitor
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount in the quest for targeted and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity of a highly selective Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor with other receptor tyrosine kinases (RTKs), supported by experimental data and detailed methodologies.
Unveiling the Selectivity Profile: Axitinib vs. Other Kinases
The inhibitory activity of a kinase inhibitor across the human kinome provides a critical fingerprint of its therapeutic potential and potential off-target effects. The data presented below is a representative summary of the cross-reactivity of Axitinib against a selection of other receptor tyrosine kinases, compiled from publicly available KINOMEscan™ data. The KINOMEscan™ assay measures the binding affinity (Kd) of a compound to a large panel of kinases. A lower Kd value indicates a stronger binding affinity.
| Target Kinase | Ligand | Kd (nM) | Primary Target Family |
| VEGFR2 (KDR) | Axitinib | 0.1 | VEGFR |
| VEGFR1 (FLT1) | Axitinib | 0.2 | VEGFR |
| VEGFR3 (FLT4) | Axitinib | 0.2-1.1 | VEGFR |
| PDGFRα | Axitinib | 1.6 | PDGFR |
| PDGFRβ | Axitinib | 1.6 | PDGFR |
| c-KIT | Axitinib | 1.7 | PDGFR |
| RET | Axitinib | 4.1 | RET |
| CSF1R (FMS) | Axitinib | 7 | CSF1R |
| FLT3 | Axitinib | 27 | PDGFR |
| FGFR1 | Axitinib | >1000 | FGFR |
| EGFR | Axitinib | >1000 | EGFR |
| HER2 (ERBB2) | Axitinib | >1000 | EGFR |
| MET | Axitinib | >1000 | MET |
| AXL | Axitinib | >1000 | AXL |
| TIE2 (TEK) | Axitinib | >1000 | TIE |
This table presents a summarized view of Axitinib's selectivity. The complete kinome scan would include hundreds of kinases.
As the data illustrates, Axitinib demonstrates high affinity for its primary targets, the VEGFR family. While it shows some activity against other closely related kinases in the PDGFR family and c-KIT at slightly higher concentrations, its binding to more distant RTKs like EGFR, FGFR, and MET is significantly weaker, highlighting its selectivity.
The Molecular Dance: VEGFR-2 Signaling Pathway
To appreciate the impact of a selective inhibitor, it is crucial to understand the signaling cascade it disrupts. VEGFR-2 is the primary mediator of the pro-angiogenic effects of VEGF-A. Upon ligand binding, the receptor dimerizes and autophosphorylates on specific tyrosine residues, initiating a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, survival, and vascular permeability.
A selective inhibitor like Axitinib binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing its autophosphorylation and the subsequent activation of these downstream pathways.
Behind the Data: Experimental Methodologies
The determination of kinase inhibitor selectivity is a meticulous process involving biochemical assays. The KINOMEscan™ platform from DiscoveRx® (now part of Eurofins Discovery) is a widely used method for comprehensive kinase profiling.
KINOMEscan™ Competition Binding Assay Protocol
This method quantitatively measures the binding of a test compound to a large panel of kinases.
-
Assay Components:
-
DNA-tagged Kinase: Each kinase in the panel is fused to a unique DNA tag.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Test Compound: The inhibitor being profiled (e.g., Axitinib).
-
-
Assay Principle: The assay is based on the principle of competitive binding. The DNA-tagged kinase is incubated with the immobilized ligand and the test compound. The test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Quantification: The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase indicates stronger competition from the test compound.
-
Data Analysis: The results are typically expressed as the dissociation constant (Kd), which reflects the binding affinity of the test compound for each kinase. A lower Kd value signifies a more potent interaction.
Conclusion
The cross-reactivity profile of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety. As demonstrated with the representative inhibitor Axitinib, a highly selective compound will exhibit potent activity against its intended target, in this case, VEGFR-2, while minimizing interactions with other kinases. This selectivity is crucial for reducing off-target side effects and achieving a wider therapeutic window. The use of comprehensive profiling platforms like KINOMEscan™ provides researchers with the detailed data necessary to make informed decisions in the drug discovery and development process. This guide serves as a foundational resource for understanding and evaluating the cross-reactivity of selective VEGFR-2 inhibitors.
Predicting Response to Vegfr-IN-5: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The efficacy of targeted therapies, such as those inhibiting the Vascular Endothelial Growth Factor Receptor (VEGFR), varies significantly among patients. Identifying robust biomarkers to predict treatment response is crucial for optimizing therapeutic strategies and improving patient outcomes. This guide provides a comparative overview of potential biomarkers for predicting the response to Vegfr-IN-5, a representative small-molecule tyrosine kinase inhibitor (TKI) targeting the VEGFR pathway. The information presented is based on experimental data from studies on various VEGFR inhibitors.
Understanding the Target: The VEGFR Signaling Pathway
This compound, like other VEGFR TKIs, exerts its anti-cancer effects by inhibiting the signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptors on endothelial cells. This inhibition blocks angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Figure 1: Simplified VEGFR Signaling Pathway and Mechanism of this compound Action.
Comparative Analysis of Predictive Biomarkers
A range of biomarkers has been investigated for their potential to predict the efficacy of VEGFR inhibitors. These can be broadly categorized into circulating markers, genetic markers, on-treatment clinical signs, and tissue-based markers.
Circulating Biomarkers
Circulating biomarkers are advantageous due to their minimally invasive nature, allowing for repeated measurements over the course of treatment.
| Biomarker Category | Biomarker | Predictive Value Summary | Supporting Data (Example) |
| Circulating Proteins | VEGF-A | High baseline levels may be prognostic for poor outcome, but its predictive value for benefit from anti-VEGF therapy is controversial and often not significant.[1][2] | In several phase III trials, pretreatment circulating VEGF-A was prognostic for overall survival but not predictive of a benefit from bevacizumab.[1] |
| Soluble VEGFRs (sVEGFR-1, -2, -3) | Changes in levels during treatment may be more informative than baseline levels. A decrease in sVEGFR-2 and sVEGFR-3 is often observed with sunitinib (B231) treatment and may correlate with response.[2] | In patients with metastatic renal cell carcinoma treated with sunitinib, plasma concentrations of sVEGFR-2 and sVEGFR-3 were decreased in most patients. | |
| Circulating Cells | Circulating Endothelial Cells (CECs) | Lower baseline levels of CECs have been associated with a better response and longer progression-free survival (PFS) in patients treated with bevacizumab-based chemotherapy. | In metastatic colorectal cancer, patients with <65 CECs at baseline had a significantly longer median PFS and overall survival (OS) with bevacizumab-based chemotherapy. |
Genetic Biomarkers
Genetic variations in the genes of the VEGF pathway can influence protein expression and function, thereby affecting treatment response.
| Biomarker | Predictive Value Summary | Supporting Data (Example) |
| VEGF-A SNPs (e.g., rs2010963) | Certain single nucleotide polymorphisms (SNPs) in the VEGF-A gene have been associated with response to sorafenib (B1663141) in hepatocellular carcinoma (HCC). The CC genotype of rs2010963 was significantly associated with a better response. | In a study of HCC patients treated with sorafenib, the C allele and CC genotype of VEGF-A (rs2010963) were significantly associated with treatment response. |
| VEGFR SNPs | Polymorphisms in VEGFR genes have also been implicated in predicting clinical outcomes in patients receiving sorafenib. | In HCC patients, specific alleles of VEGFR-2 (e.g., rs2071559, rs2305948) were significant predictors of PFS and OS in univariate analysis. |
| BIM Deletion Polymorphism | A deletion polymorphism in the pro-apoptotic gene BIM has been identified as a potential mechanism of resistance to various tyrosine kinase inhibitors, including those targeting VEGFR. | Patients with metastatic renal cell carcinoma who had a BIM deletion showed a poorer response rate to sunitinib treatment (16.7% vs. 24.6% in the wild-type group). |
On-Treatment Clinical Signs
The development of certain side effects during treatment can be indicative of drug activity and may correlate with a better therapeutic response.
| Biomarker | Predictive Value Summary | Supporting Data (Example) |
| Hypertension | The development of on-treatment hypertension is frequently associated with improved clinical outcomes, including longer PFS and OS, in patients receiving various VEGFR inhibitors.[3][4] | In a study of patients with metastatic breast cancer treated with bevacizumab, those who developed grade 3 or 4 hypertension had a significantly longer median OS (38.7 vs. 25.3 months).[3] A meta-analysis of 72 randomized controlled trials showed a significant increase in the risk of hypertension with VEGFR-TKIs.[5] |
Tissue-Based Biomarkers
Analysis of tumor tissue can provide direct insights into the activation state of the target pathway.
| Biomarker | Predictive Value Summary | Supporting Data (Example) |
| Phosphorylated VEGFR2 (pVEGFR2) | Higher expression of pVEGFR2 in tumor tissue has been associated with a better response to apatinib, a VEGFR2 inhibitor. | In patients with advanced breast cancer treated with apatinib, higher tumor pVEGFR2 expression was an independent predictive factor for longer PFS. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and reliable measurement of these biomarkers.
Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble VEGFR2
-
Sample Collection and Preparation: Collect whole blood in serum separator tubes. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at 1000 x g and collect the serum. Store at -80°C until analysis.[6]
-
Assay Procedure (Example using a commercial kit):
-
Prepare standards and samples at appropriate dilutions.
-
Add 100 µL of standards and samples to wells pre-coated with an anti-human VEGFR2 antibody and incubate for 2 hours at 37°C.[7]
-
Wash the wells five times with wash buffer.[7]
-
Add 100 µL of a biotinylated anti-human VEGFR2 antibody and incubate for 1 hour at 37°C.[8]
-
Wash the wells.
-
Add 100 µL of streptavidin-HRP conjugate and incubate for 1 hour at 37°C.[7]
-
Wash the wells.
-
Add 90 µL of TMB substrate and incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of stop solution.
-
Read the absorbance at 450 nm within 5 minutes.[7]
-
-
Data Analysis: Calculate the concentration of sVEGFR2 in the samples by interpolating their absorbance values from a standard curve.
Flow Cytometry for Circulating Endothelial Cells (CECs)
-
Sample Collection and Preparation: Collect 5-10 mL of peripheral blood in EDTA tubes. Process the blood within 4 hours of collection. Perform red blood cell lysis.
-
Antibody Staining:
-
Resuspend the cell pellet in a staining buffer (e.g., PBS with 2% FBS).
-
Incubate with a cocktail of fluorescently labeled monoclonal antibodies. A typical panel includes:
-
CD45 (to exclude hematopoietic cells)
-
CD31 (pan-endothelial marker)
-
CD34 (endothelial and progenitor marker)
-
A viability dye (to exclude dead cells)
-
-
-
Flow Cytometry Analysis:
-
Data Analysis: Quantify the number of CECs per milliliter of blood.
PCR-RFLP for VEGF-A rs2010963 Genotyping
-
DNA Extraction: Extract genomic DNA from whole blood or buffy coat using a standard DNA extraction kit.
-
PCR Amplification:
-
Amplify the region of the VEGF-A gene containing the rs2010963 polymorphism using specific primers.
-
PCR reaction mixture (30 µL): ~100 ng genomic DNA, 1x PCR buffer, 1 mM MgCl₂, 2 µM dNTPs, 20 pmol of each primer, 1 U Taq DNA polymerase.[11]
-
PCR cycling conditions: Initial denaturation at 94°C for 10 min; 40 cycles of 94°C for 45 s, 62°C for 45 s, and 72°C for 30 s; final extension at 72°C for 10 min.[11]
-
-
Restriction Fragment Length Polymorphism (RFLP) Analysis:
-
Digest the PCR product with a restriction enzyme that specifically cuts at the polymorphic site (e.g., BsmFI for rs2010963).
-
Separate the digested fragments by gel electrophoresis (e.g., 10% polyacrylamide gel).[11]
-
-
Genotype Determination:
Immunohistochemistry (IHC) for Phosphorylated VEGFR2 (pVEGFR2)
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (3-5 µm).
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[12]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.[12]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block (e.g., normal goat serum).[12]
-
Primary Antibody Incubation: Incubate with a primary antibody specific for phosphorylated VEGFR2 (e.g., anti-pVEGFR2 Tyr1175) overnight at 4°C.
-
Secondary Antibody and Detection:
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the staining using a chromogen such as diaminobenzidine (DAB).[13]
-
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.[13]
-
Scoring: Evaluate the staining intensity and the percentage of positive tumor cells. A semi-quantitative scoring system (e.g., H-score) can be used.
Biomarker Discovery and Validation Workflow
The identification and clinical implementation of a predictive biomarker is a multi-step process.
Figure 2: Generalized Workflow for Biomarker Discovery and Validation.
Conclusion
The identification of reliable predictive biomarkers for this compound and other VEGFR inhibitors is an ongoing area of research. While no single biomarker has been universally adopted, several promising candidates have emerged from preclinical and clinical studies. A multi-faceted approach, potentially combining circulating markers, genetic information, and on-treatment clinical signs, may ultimately provide the most accurate prediction of treatment response. The detailed experimental protocols provided in this guide serve as a foundation for researchers to standardize methodologies and facilitate the validation of these and other novel biomarkers.
References
- 1. Predictive impact of circulating vascular endothelial growth factor in four phase III trials evaluating bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Circulating Biomarkers for Vascular Endothelial Growth Factor Inhibitors in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypertension Induced by VEGF Signaling Pathway Inhibition: Mechanisms and Potential Use as a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Incidence and risk of hypertension associated with vascular endothelial growth factor receptor tyrosine kinase inhibitors in cancer patients: a comprehensive network meta-analysis of 72 randomized controlled trials involving 30013 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human soluble vascular endothelial growth factor receptor-2 (VEGFR-2/sFLK-1) Elisa Kit – AFG Scientific [afgsci.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. sciencellonline.com [sciencellonline.com]
- 9. A protocol for phenotypic detection and enumeration of circulating endothelial cells and circulating progenitor cells in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive Phenotyping of Endothelial Cells Using Flow Cytometry 2: Human - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymorphisms rs2010963 and rs833061 of the VEGF gene in polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. urmc.rochester.edu [urmc.rochester.edu]
- 13. IHC-Images: VEGFR2/KDR/Flk-1: R&D Systems [rndsystems.com]
Safety Operating Guide
Proper Disposal of Vegfr-IN-5: A Guide for Laboratory Professionals
Researchers and laboratory personnel handling Vegfr-IN-5 are responsible for its safe and compliant disposal. This potent VEGFR-2 inhibitor, while crucial for advancing anti-cancer research, is classified as a hazardous substance.[1] Adherence to strict disposal protocols is essential to mitigate risks to personal safety and the environment. This document provides a comprehensive, step-by-step guide for the proper management and disposal of this compound waste.
Immediate Safety and Hazard Information
This compound is harmful if swallowed and exhibits high toxicity to aquatic life with long-lasting effects.[1] All waste contaminated with this compound must be treated as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular solid waste streams.[1]
Quantitative Data for Handling
For the preparation of solutions for experimental use, the following data is provided as a reference for waste generation context.
| Property | Value | Source |
| Molecular Formula | C19H24N8 | AdooQ Bioscience |
| Molecular Weight | 364.45 g/mol | AdooQ Bioscience |
| CAS Number | 1430089-64-7 | AdooQ Bioscience |
| Stock Solution Example | 10 mM in DMSO | Benchchem[1] |
| Storage of Powder | 4°C under nitrogen | MedchemExpress[2] |
| Storage of Solution | -80°C (up to 6 months) or -20°C (up to 1 month) | MedchemExpress[2] |
Experimental Protocol: In Vitro Kinase Assay Waste Generation
The following is a representative protocol to illustrate the points at which waste containing this compound is generated.
1. Preparation of Stock Solution: a. To prepare a 10 mM stock solution, dissolve 4.01 mg of this compound hydrochloride in 1 mL of high-quality, anhydrous DMSO.[1] b. Mix thoroughly by vortexing or sonication until the compound is completely dissolved.[1] c. Aliquot the stock solution into smaller, single-use volumes to minimize waste from repeated freeze-thaw cycles and store at -80°C.[1] Waste generated: contaminated weigh paper, pipette tips.
2. Preparation of Working Solutions: a. Dilute the 10 mM stock solution to the desired final concentrations for the assay using an appropriate buffer. Waste generated: used pipette tips, microcentrifuge tubes.
3. Kinase Assay Execution: a. Perform the kinase assay in a multi-well plate format. Add the kinase, substrate, ATP, and varying concentrations of this compound. b. Incubate the plate under appropriate conditions. Waste generated: multi-well plates, pipette tips.
4. Data Analysis: a. After the reaction, process the plate for data acquisition (e.g., luminescence or fluorescence reading). Waste generated: assay plates.
All materials that have come into contact with this compound throughout this process must be disposed of as hazardous waste.
Step-by-Step Disposal Procedures
The following workflow outlines the mandatory steps for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
1. Segregation:
-
At the point of generation, immediately segregate all waste streams containing this compound from non-hazardous waste.[1] This includes:
2. Waste Collection:
-
Solid Waste: Collect all contaminated solid materials in a dedicated, clearly labeled, and leak-proof hazardous waste container.[1]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof container made of a material compatible with the solvents used (e.g., a designated container for halogenated or non-halogenated solvents, as appropriate).[1]
3. Labeling:
-
All hazardous waste containers must be clearly and accurately labeled.[1] The label must include:
4. Storage:
-
Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area.[1]
-
Ensure the storage area is away from incompatible materials.[1]
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Ensure that the disposal is carried out at an approved waste disposal facility.[1]
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific EHS guidelines for any additional requirements.
References
Personal protective equipment for handling Vegfr-IN-5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Vegfr-IN-5. As a potent, research-grade kinase inhibitor, this compound should be treated as a potentially hazardous substance requiring stringent safety protocols. The following procedures are based on general safety guidelines for potent small molecule kinase inhibitors and are intended to provide immediate and essential guidance to minimize exposure and ensure a safe laboratory environment.[1]
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, compounds of this nature should be handled with a high degree of caution.[1][2] A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to protect against inhalation, skin contact, and eye exposure.[1] The recommended PPE varies based on the laboratory activity being performed.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Laboratory Activity | Recommended Personal Protective Equipment |
|---|---|
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[1]- Gloves: Two pairs of nitrile gloves (double-gloving); change immediately upon contamination.[1][2]- Eye Protection: Chemical splash goggles for a complete seal around the eyes.[1]- Lab Coat: A dedicated, disposable or non-absorbent lab coat.[1]- Ventilation: Must be performed in a certified chemical fume hood or powder containment hood.[1][2] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves.[1]- Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1]- Lab Coat: Standard laboratory coat.[1]- Ventilation: Work should be conducted in a chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.[1]- Eye Protection: Safety glasses with side shields.[1][2]- Lab Coat: Standard laboratory coat.[1][2]- Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet.[1] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves.[1]- Eye Protection: Chemical splash goggles.[1]- Lab Coat: Standard laboratory coat.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure and maintain the integrity of the compound.[2]
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.[2]
-
Confirm the recommended storage conditions on the product vial or datasheet, which is typically -20°C for such compounds.[2]
-
Store the compound in a clearly labeled, designated, and secure location, away from incompatible materials.[2]
2. Preparation of Stock and Working Solutions:
-
Designated Area: All work with this compound, especially with the solid form and concentrated solutions, should be conducted in a designated and clearly marked area within a certified chemical fume hood.[1][2]
-
Weighing: Handle the solid compound carefully within the fume hood to avoid generating dust.[2] Use dedicated spatulas and equipment.[1]
-
Dissolution: Slowly add the appropriate solvent (e.g., DMSO) to the vial containing the solid compound.[2] Cap the vial securely and vortex or sonicate as needed to ensure it is completely dissolved.[2][3]
-
Aliquoting: It is recommended to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]
3. General Handling Practices:
-
Avoid Contamination: Use dedicated glassware and equipment. If this is not possible, ensure equipment is thoroughly decontaminated after use.[1]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1]
Caption: PPE selection workflow for handling this compound based on the specific laboratory task.
Disposal Plan
All waste materials contaminated with this compound must be treated and disposed of as hazardous chemical waste.[2][3] Under no circumstances should this material be disposed of down the drain or in regular solid waste.[3]
1. Waste Segregation:
-
At the point of generation, all waste streams containing this compound must be segregated from non-hazardous waste.[3] This includes unused stock solutions, contaminated PPE, and any labware (e.g., pipette tips, tubes, flasks) that has come into contact with the compound.[3]
2. Solid Waste Collection:
-
Collect all contaminated solid materials in a dedicated, leak-proof hazardous waste container.[3]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[3]
3. Liquid Waste Collection:
-
Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.[2][3]
-
If the liquid waste contains flammable solvents, ensure the container is appropriate for such materials.[3] Do not pour any liquid waste down the drain.[2]
4. Regulatory Compliance:
-
All disposal must be carried out in strict accordance with local, state, and federal regulations for hazardous waste.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
